molecular formula C18H17NO7 B1683012 trans-Clovamide CAS No. 53755-02-5

trans-Clovamide

Cat. No. B1683012
CAS RN: 53755-02-5
M. Wt: 359.3 g/mol
InChI Key: GPZFXSWMDFBRGS-UXONFWTHSA-N
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Description

Trans-Clovamide is a naturally occurring caffeoyl conjugate identified in the antioxidant polyphenolic fraction of cocoa . It has antioxidant and antiradical properties and has shown neuroprotective effects . It is also a potent antioxidant and an excellent ROS and oxygen radical scavenger .


Synthesis Analysis

Trans-Clovamide was synthesized using methods described by Xie et al. (2013), starting with trans-caffeic acid and L-DOPA methyl ester . The product was dissolved in DMSO-d6 and analyzed .


Molecular Structure Analysis

The molecular formula of trans-Clovamide is C18H17NO7 . Its molecular weight is 359.3 g/mol . The IUPAC name is (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .


Chemical Reactions Analysis

In the context of inhibiting the SARS-CoV-2 Main Protease, the interactions between S (C145) and the centroid one of the catechol rings of the clovamide molecule were analyzed . The S (C145) was close to the centroid of the catechol ring, providing a strong S-π interaction that stabilized the protease-inhibitor complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-Clovamide include its molecular formula C18H17NO7, molecular weight 359.3 g/mol, and IUPAC name (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .

Scientific Research Applications

Antioxidant Properties

trans-Clovamide, a natural phenolic compound found in Theobroma Cacao L. beans, demonstrates potent antioxidant properties. Ye et al. (2020) quantified its content in cocoa beans and found a positive correlation between clovamide concentration and the overall antioxidant activities of the beans. This research highlights clovamide as a powerful oxygen radical scavenger, partially due to its molecular catechol moieties (Ye et al., 2020).

Antiplatelet and Antioxidant Effects

A study by Kołodziejczyk-Czepas et al. (2017) explored the antiplatelet and antioxidant capacities of clovamide-rich extracts from Trifolium species. The research indicates that clovamide and these extracts demonstrate moderate antiplatelet properties and protect against oxidative damage to blood plasma components, with no cytotoxicity observed towards blood platelets or peripheral blood mononuclear cells (Kołodziejczyk-Czepas et al., 2017).

Lipid Peroxidation Inhibition

Locatelli et al. (2013) investigated the capacity of clovamide to inhibit lipid peroxidation in liposomal systems. Their findings confirmed a significant protective effect of clovamide on liposomal model systems, highlighting its potential application in preventing oxidative damage (Locatelli et al., 2013).

Biological Synthesis

Bouchez et al. (2019) demonstrated the biological synthesis of clovamide and its analogues in Saccharomyces cerevisiae and Lactococcus lactis. This study opens up new possibilities for the production and delivery of clovamide as a therapeutic agent, utilizing environmentally friendly and economically viable methods (Bouchez et al., 2019).

Anti-inflammatory Activity

Zeng et al. (2011) investigated clovamide's anti-inflammatory potential in human monocytes. Their research revealed that clovamide inhibited superoxide anion production, cytokine release, and NF-κB activation in cells stimulated by phorbol 12-myristate 13-acetate, indicating its anti-inflammatory properties (Zeng et al., 2011).

Antiviral and Antiparasitic Activities

Research on Dichrostachys cinerea leaves extract, which contains clovamide, indicated significant antitrypanosomal and antiviral effects. Clovamide was identified as a major constituent and exhibited a noteworthy antiviral effect against H5N1 influenza A virus and a potent trypanocidal effect against Trypanosoma evansi (El-Sharawy et al., 2017).

Safety And Hazards

The safety data sheet for trans-Clovamide suggests that it should be handled with care. It recommends washing hands thoroughly after handling and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The potential to breed cacao with increased HCAAs for improved agricultural performance is being discussed . Clovamide, a Hydroxycinnamic Acid Amide, is a resistance factor against Phytophthora spp. in Theobroma cacao .

properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZFXSWMDFBRGS-UXONFWTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Clovamide

CAS RN

53755-02-5
Record name trans-Clovamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANS-CLOVAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
G Roblot, R Wylde - Journal of natural products, 1988 - ACS Publications
… par la soude (sous azote et en présence de NaBH4) conduit au trans-clovamide [6] avec … conduisent á 1.21 g de Tester méthylique 5 de transclovamide, sous forme de mousse …
Number of citations: 2 pubs.acs.org
SO Sarr, A Gassama, F Manga, F Grellepois… - American Journal of …, 2018 - academia.edu
A peptide coupling reaction between L-phenylalanine (L-DOPA) and cinnamic acids derivatives has been successfully employed for the synthesis of a set of small molecules derived …
Number of citations: 1 www.academia.edu
J Kolodziejczyk-Czepas, J Krzyżanowska-Kowalczyk… - Phytochemistry, 2017 - Elsevier
… Although all extracts contained both cis-clovamide and trans-clovamide, the predominant form was found to be trans-clovamide: its content varied from 268.9 ± 3.8 mg/g dw (T. …
Number of citations: 15 www.sciencedirect.com
FR Van Heerden, EV Brandt, DG Roux - Phytochemistry, 1980 - Elsevier
… (- )-Trans-clovamide and its cis-isomer occur in th? bark and in the solid extractives (MeGH) in 0.35 and lO.O%, and 0.04 and 1.32% concentrations, … Synthesis oj trans-clovamide. …
Number of citations: 38 www.sciencedirect.com
A Manga, A Gassama, E Bassène, C Lavaud - 2013 - rivieresdusud.uasz.sn
Les jeunes feuilles de Icacina senegalensis Juss (Icacinaceae) récoltées en février 2012 dans l’enceinte de l’Université Assaue Seck de Ziguinchor (Sénégal) sont mis en décotion …
Number of citations: 10 rivieresdusud.uasz.sn
F Escalante-Erosa, JA Ruiz-Vargas… - Natural Product …, 2017 - journals.sagepub.com
… However, the strong antioxidant activity of trans-clovamide (2) (EC50 = 0.15 ± 0.01 mM), which … and identification of 7hydroxycadalenal (1) and trans-clovamide (2) from B. gaumeri, and …
Number of citations: 2 journals.sagepub.com
T Yoshihara, H Yoshikawa, S Sakamura… - Agricultural and …, 1974 - Taylor & Francis
Agr. BioI. Chem., 38 (5), 1107~ 1109, 1974 and the resulting precipitates were treated with hydrogen sulfide. The filtrates were concentrated and extracted with ethyl acetate. The extract …
Number of citations: 61 www.tandfonline.com
BJ Knollenberg, GX Li, JD Lambert… - Frontiers in Plant …, 2020 - frontiersin.org
The hydroxycinnamic acid amides (HCAAs) are a diverse group of plant-specialized phenylpropanoid metabolites distributed widely in the plant kingdom and are known to be involved …
Number of citations: 12 www.frontiersin.org
JP Ley, HJ Bertram - Journal of agricultural and food chemistry, 2003 - ACS Publications
Some N-(hydroxycinnamoyl)-l-tyrosine and l-DOPA alkyl esters were synthesized and evaluated as a variation of the clovamide (N-caffeoyl-l-3,4-dihydroxyphenylalanine) structure, a …
Number of citations: 31 pubs.acs.org
N Ye, S Belli, F Caruso, G Roy, M Rossi - Food Chemistry, 2021 - Elsevier
… This work analyzed the contents of a potent antioxidant, trans-clovamide, in Peruvian cocoa beans at … The antioxidant capability of trans-clovamide itself was also examined using this …
Number of citations: 11 www.sciencedirect.com

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